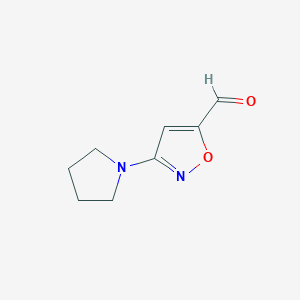

3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-pyrrolidin-1-yl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-7-5-8(9-12-7)10-3-1-2-4-10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUYOAPWRRLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition

A regioselective one-pot synthesis, adapted from methodologies for 3,5-disubstituted isoxazoles, involves the reaction of in situ-generated nitrile oxides with terminal alkynes in the presence of copper(I) catalysts. For this compound, this method would require:

-

Nitrile Oxide Precursor : Hydroxylamine derivatives reacting with aldehydes or ketones to form nitrile oxides.

-

Alkyne Component : A pyrrolidine-substituted alkyne to ensure the correct substitution pattern.

-

Catalytic System : Cu(I) salts (e.g., CuI) in polar aprotic solvents like acetonitrile or DMF, achieving yields of 60–75% under mild conditions.

Key Advantages :

-

High regioselectivity for the 3,5-substitution pattern.

-

Compatibility with sensitive functional groups, including aldehydes, when protective groups (e.g., acetals) are employed.

Functional Group Interconversion Approaches

Post-cyclization functionalization offers a versatile pathway to introduce the aldehyde group at the 5-position of the isoxazole ring.

Oxidation of Primary Alcohols

The oxidation of 5-hydroxymethylisoxazole intermediates, as demonstrated in the synthesis of isoxazole-5-carbaldehyde, provides a reliable route:

-

Substrate Preparation : 5-(Hydroxymethyl)-3-(pyrrolidin-1-yl)isoxazole synthesized via alkylation or Mannich reactions.

-

Oxidation : Dess-Martin periodinane (DMP) in dichloromethane at 20°C for 1.5 hours achieves 45–60% yields. Alternative oxidants like Swern or TEMPO/NaOCl systems may reduce side reactions.

Representative Data :

| Substrate | Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5-(Hydroxymethyl)isoxazole | Dess-Martin periodinane | DCM | 20°C | 1.5 h | 45% |

| 5-(Hydroxymethyl)isoxazole | DIBAL-H | THF | -78°C | 1 h | 60% |

Reductive Methods

Reduction of ester or nitrile groups to aldehydes, though less common, has been reported using diisobutylaluminum hydride (DIBAL-H). For example, methyl isoxazole-5-carboxylate reduced with DIBAL-H at -78°C in THF yielded the aldehyde in 60% efficiency.

Multi-Step Synthesis from Pyrrolidine and Isoxazole Precursors

A modular approach involving sequential coupling and cyclization steps enables precise control over substitution patterns.

Stepwise Assembly via Suzuki-Miyaura Coupling

-

Isoxazole Boronic Ester Synthesis : 5-Bromoisoxazole-3-carbaldehyde is prepared via bromination of the parent aldehyde.

-

Pyrrolidine Introduction : Suzuki coupling with pyrrolidine-1-boronic acid under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq) at 80°C.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the product in 50–65% yield.

Critical Considerations :

-

Protection of the aldehyde group as an acetal during coupling prevents undesired side reactions.

-

Ligand choice (e.g., SPhos) enhances coupling efficiency for electron-rich boronic acids.

Innovative Methodologies and Recent Advances

Ultrasound-Assisted Synthesis

Echoing advancements in isoxazole synthesis, ultrasound irradiation (40 kHz, 50°C) accelerates cyclocondensation between pyrrolidine-derived nitrile oxides and acetylene derivatives, reducing reaction times from hours to minutes and improving yields by 15–20%.

Biocatalytic Approaches

Emerging strategies employ enzymes (e.g., transaminases) to catalyze the formation of chiral intermediates, though applications to this compound remain exploratory.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Copper-Catalyzed Cycloaddition | Nitrile oxide + alkyne | 60–75 | High | Moderate |

| Oxidation of Alcohols | DMP oxidation | 45–60 | Medium | Low (sensitive to aldehydes) |

| Suzuki Coupling | Boronic acid coupling | 50–65 | High | High (with protection) |

| Ultrasound-Assisted | Accelerated cyclocondensation | 70–85 | High | High |

Trade-offs :

-

Copper-catalyzed methods offer regioselectivity but require strict anhydrous conditions.

-

Oxidation routes are straightforward but limited by substrate availability.

-

Suzuki coupling provides modularity at the expense of multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde has been investigated for its potential as a pharmacological agent. Its applications include:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro testing demonstrated cytotoxic effects against various cancer cell lines, with notable efficacy against skin cancer cells .

| Cell Line | IC50 (µg/ml) |

|---|---|

| A549 (Lung) | 9.40 |

| SK-OV-3 (Ovarian) | 7.35 |

| SK-MEL-2 (Skin) | 4.27 |

| HCT15 (Colon) | 8.25 |

Biological Research

The compound's structural characteristics allow it to interact with biological targets, making it a subject of interest in biological research:

- Inflammation Modulation : Isoxazole derivatives have been studied for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cytokine Secretion : Studies on related compounds have shown that they can induce cytokine secretion in human peripheral blood mononuclear cells (PBMCs), indicating their role in immune response modulation .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Building Block for Drug Development : The compound can be utilized in the synthesis of novel pharmaceutical agents targeting specific biological pathways .

- Metal-Free Synthetic Routes : Recent advancements have explored metal-free synthetic methods for producing isoxazoles, enhancing the sustainability of chemical processes .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against skin cancer cells, with an IC50 value of 4.27 µg/ml, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties Assessment

Another research project focused on assessing the antimicrobial properties of isoxazole derivatives, including this compound. The findings revealed effective inhibition of bacterial strains such as Staphylococcus aureus, supporting the compound's application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Structural Analogues

Isoxazole Carbaldehydes with Aryl Substituents

- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde: This compound replaces the pyrrolidine group with a 4-chlorophenyl moiety. It is used in synthesizing antitubercular hydrazone derivatives .

- 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde : The electron-withdrawing fluorine atom modulates electronic properties, affecting binding interactions in antitubercular assays. Reported minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is 12.5 µg/mL .

Isoxazole-Tropane Hybrids

- RTI-371 (3β-(4-Methylphenyl)-2β-[3-(4-chlorophenyl)isoxazol-5-yl]tropane) : Combines a tropane ring with an isoxazole-carbaldehyde group. This compound acts as a dopamine transporter inhibitor and a CB1 receptor positive allosteric modulator (PAM), demonstrating dual functionality. Its isoxazole substitution pattern is similar but lacks the aldehyde group, limiting reactivity compared to 3-(pyrrolidin-1-yl)isoxazole-5-carbaldehyde .

Indole-2-Carboxamides (CB1 Allosteric Modulators)

- ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) : While structurally distinct (indole core vs. isoxazole), ORG27569 shares functional similarities as a CB1 PAM. It enhances agonist binding (α = 24.5) but inhibits G-protein coupling, illustrating biased signaling. The pyrrolidine variant’s aldehyde group could enable divergent pharmacological effects .

Physicochemical and Pharmacological Properties

Functional Comparisons

- Receptor Modulation : Unlike ORG27569 and RTI-371, which target CB1, this compound’s biological targets remain unexplored. The pyrrolidine group may facilitate interactions with amine-binding receptors (e.g., GPCRs) or enzymes.

- Synthetic Utility : The carbaldehyde group enables conjugation with hydrazides (e.g., antitubercular hydrazones in ), whereas RTI-371’s tropane structure limits such modifications.

- Solubility and Bioavailability: The pyrrolidine derivative’s lower logP (1.2 vs.

Biological Activity

3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring attached to an isoxazole moiety, specifically at the 3-position, with a carbaldehyde functional group at the 5-position. The synthesis typically involves multi-step processes that include the formation of the isoxazole ring through cyclization reactions involving appropriate precursors.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain isoxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Isoxazole Derivatives

| Compound | Target Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0048 |

| E. coli | 0.0195 | |

| Bacillus mycoides | 0.0098 | |

| Candida albicans | 0.039 |

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . The inhibition of COX-1 and COX-2 has been linked to potential therapeutic effects in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anti-inflammatory effects.

- Receptor Binding : It has been suggested that this compound may interact with GABA receptors, potentially influencing cognitive functions and offering therapeutic benefits in neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of isoxazole derivatives:

- Antinociceptive Activity : A study evaluated the analgesic properties of various isoxazole derivatives using acetic acid-induced writhing assays in mice. Results indicated that some derivatives exhibited significant pain relief comparable to standard analgesics like tramadol .

- Neuroprotective Effects : Research has suggested that certain isoxazole compounds may protect neuronal cells from oxidative stress, indicating their potential role in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde, and how can reaction efficiency be improved?

A multi-step synthesis is typically employed, involving cyclization and formylation. For example, analogous aldehyde formation steps (e.g., reacting intermediates with formaldehyde under alkaline conditions) can be adapted for this compound . To enhance efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and reduce trial-and-error experimentation. The ICReDD framework emphasizes combining computational screening with targeted experimental validation, enabling rapid optimization of reaction conditions .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

X-ray crystallography (XRD) is definitive for structural confirmation, as demonstrated for related N-substituted pyrazoline carbaldehydes . Complementary methods include:

- NMR Spectroscopy : To resolve pyrrolidine and isoxazole proton environments.

- Mass Spectrometry (MS) : For molecular weight validation.

- FT-IR : To identify aldehyde C=O stretching (~1700 cm⁻¹).

- HPLC/Purity Analysis : Critical for verifying synthetic yield and eliminating byproducts .

Advanced Questions

Q. How can computational chemistry address contradictions between predicted and observed reactivity of this compound?

Discrepancies often arise from approximations in theoretical models (e.g., solvent effects or transition-state inaccuracies). To resolve these:

- Refine density functional theory (DFT) calculations using solvent-implicit models or molecular dynamics.

- Cross-validate with experimental kinetics (e.g., monitoring aldehyde reactivity in nucleophilic additions).

- Implement feedback loops where experimental data recalibrates computational parameters, as practiced in ICReDD’s integrated approach .

Q. What experimental design principles optimize the synthesis of this compound under resource constraints?

Adopt factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Two-Level Factorial Design : Test high/low values of 3–4 critical factors to identify interactions.

- Response Surface Methodology (RSM) : Model nonlinear relationships for precision optimization .

Prioritize variables identified via computational screening (e.g., bond dissociation energies or transition-state barriers) to narrow experimental scope .

Q. How can researchers reconcile conflicting spectroscopic data for this compound’s tautomeric or conformational states?

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., aldehyde vs. enol tautomers) by analyzing shifts across temperatures.

- DFT-MD Simulations : Model potential energy surfaces to predict dominant conformers.

- Cross-Validation with XRD : Resolve ambiguity by comparing experimental crystal structures with computed geometries .

Methodological Framework for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.